molecular formula C30H27N3O4 B2406950 2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide CAS No. 1023029-69-7

2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide

Cat. No.: B2406950
CAS No.: 1023029-69-7
M. Wt: 493.563
InChI Key: ACJZTJPOXRKTPF-UHFFFAOYSA-N
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Description

2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxyphenyl groups, a pyridinylmethyl group, and a dihydroisoquinoline core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of methoxyphenyl groups: This step involves the use of methoxy-substituted benzaldehydes in the Pictet-Spengler reaction.

    Attachment of the pyridinylmethyl group: This can be done through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the dihydroisoquinoline core.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like nitronium ions (NO2+).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: It may affect signaling pathways involved in cell growth, differentiation, or apoptosis.

    Interaction with DNA or RNA: The compound could bind to nucleic acids, influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,3-bis(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide: Lacks the pyridinylmethyl group, which may affect its biological activity.

    2,3-bis(4-methoxyphenyl)-1-oxo-N-(methyl)-3,4-dihydroisoquinoline-4-carboxamide: Contains a methyl group instead of the pyridinylmethyl group, potentially altering its chemical properties.

Uniqueness

The presence of the pyridinylmethyl group in 2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide distinguishes it from similar compounds, potentially enhancing its binding affinity to specific targets or its overall stability.

Properties

IUPAC Name

2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O4/c1-36-23-11-7-21(8-12-23)28-27(29(34)32-19-20-15-17-31-18-16-20)25-5-3-4-6-26(25)30(35)33(28)22-9-13-24(37-2)14-10-22/h3-18,27-28H,19H2,1-2H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJZTJPOXRKTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C(=O)NCC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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